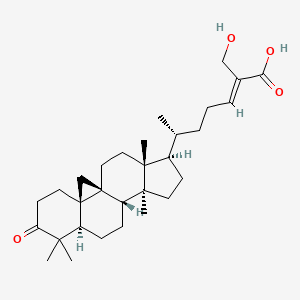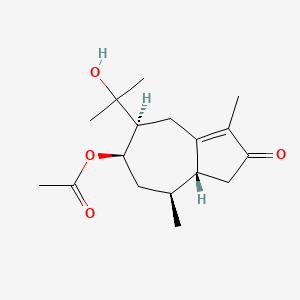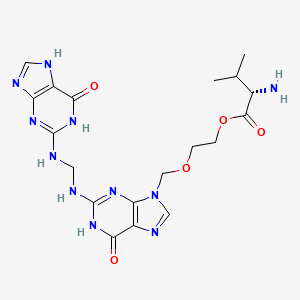
27-羟基芒果酮酸
描述
科学研究应用
27-Hydroxymangiferonic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive triterpenoids.
作用机制
Target of Action
27-Hydroxymangiferonic acid is a natural product from Mangifera indica It has been associated with the liver’s process of glycogenesis .
Mode of Action
It has been found to have anti-quorum sensing activity . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population. In similar fashion, some social insects use quorum sensing to determine where to nest. In addition to its intrinsic value for research, quorum sensing has several practical applications for computing, robotics, and social media.
Biochemical Pathways
It has been associated with the liver’s process of glycogenesis . Glycogenesis is the process of glycogen synthesis, in which glucose molecules are added to chains of glycogen for storage. This process is activated during rest periods following the Cori cycle, in the liver, and also activated by insulin in response to high glucose levels.
Result of Action
27-Hydroxymangiferonic acid has been found to have anti-quorum sensing activity . It has been indicated that the most active sample was the extract with inhibition diameter zone of 18.0 ± 1.0 mm . It has also been associated with the liver’s process of glycogenesis , suggesting it may play a role in glucose management.
Action Environment
As a natural product from mangifera indica , it is likely that environmental factors such as the growth conditions of the plant could influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
27-Hydroxymangiferonic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antitrypanosomal activity by interacting with specific enzymes involved in the trypanosome’s metabolic pathways . Additionally, 27-Hydroxymangiferonic acid has demonstrated anticancer properties by interacting with proteins that regulate cell proliferation and apoptosis . These interactions highlight the compound’s potential as a therapeutic agent.
Cellular Effects
27-Hydroxymangiferonic acid influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has shown to inhibit the growth of cancer cells by modulating signaling pathways that control cell proliferation and apoptosis . Furthermore, 27-Hydroxymangiferonic acid has been reported to alter gene expression patterns, leading to changes in cellular metabolism and function . These effects underscore the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of 27-Hydroxymangiferonic acid involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, modulating their activity and leading to downstream effects on cellular processes . For instance, 27-Hydroxymangiferonic acid has been shown to inhibit enzymes involved in the trypanosome’s metabolic pathways, thereby exerting its antitrypanosomal effects . Additionally, the compound’s interaction with proteins that regulate cell proliferation and apoptosis contributes to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 27-Hydroxymangiferonic acid have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 27-Hydroxymangiferonic acid remains stable under specific conditions, maintaining its bioactivity over extended periods . Its degradation products may also exhibit biological activity, contributing to the compound’s overall effects . Long-term studies have indicated that 27-Hydroxymangiferonic acid can have sustained effects on cellular processes, highlighting its potential for therapeutic use.
Dosage Effects in Animal Models
The effects of 27-Hydroxymangiferonic acid vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activity . There are threshold effects, beyond which the compound may exhibit toxic or adverse effects . For instance, high doses of 27-Hydroxymangiferonic acid have been associated with toxicity in certain animal models, underscoring the importance of determining optimal dosages for therapeutic use .
Metabolic Pathways
27-Hydroxymangiferonic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence metabolic flux and metabolite levels, contributing to its biological activity . For example, 27-Hydroxymangiferonic acid interacts with enzymes involved in lipid metabolism, leading to changes in metabolite levels and metabolic flux . These interactions highlight the compound’s potential to modulate metabolic pathways and exert therapeutic effects.
Transport and Distribution
The transport and distribution of 27-Hydroxymangiferonic acid within cells and tissues involve specific transporters and binding proteins. The compound is transported across cellular membranes by specific transporters, facilitating its distribution within cells and tissues . Additionally, 27-Hydroxymangiferonic acid interacts with binding proteins that influence its localization and accumulation within specific cellular compartments . These interactions play a crucial role in the compound’s bioavailability and therapeutic potential.
Subcellular Localization
27-Hydroxymangiferonic acid exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, 27-Hydroxymangiferonic acid has been observed to localize within the mitochondria, where it exerts its effects on cellular metabolism . This subcellular localization is essential for the compound’s biological activity and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 27-Hydroxymangiferonic acid typically involves the extraction from natural sources such as the mango tree. The process includes the use of hydroethanolic extraction, followed by purification using column chromatography . The compound is then characterized using techniques such as High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD), 1H Nuclear Magnetic Resonance (NMR), and 13C NMR .
Industrial Production Methods: Industrial production of 27-Hydroxymangiferonic acid is not widely documented. the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes. This would involve large-scale hydroethanolic extraction and advanced chromatographic techniques to ensure high purity and yield .
化学反应分析
Types of Reactions: 27-Hydroxymangiferonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 27-Hydroxymangiferonic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products:
相似化合物的比较
- Mangiferonic acid
- Ambolic acid
- 27-Hydroxyisomangiferolic acid
Comparison: 27-Hydroxymangiferonic acid is unique due to its specific hydroxylation pattern, which enhances its biological activity compared to similar compounds. For instance, while both 27-Hydroxymangiferonic acid and Mangiferonic acid exhibit antimicrobial properties, the former has shown higher efficacy in inhibiting quorum sensing and biofilm formation . Similarly, 27-Hydroxyisomangiferolic acid shares structural similarities but differs in its specific biological activities .
属性
IUPAC Name |
(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-19(7-6-8-20(17-31)25(33)34)21-11-13-28(5)23-10-9-22-26(2,3)24(32)12-14-29(22)18-30(23,29)16-15-27(21,28)4/h8,19,21-23,31H,6-7,9-18H2,1-5H3,(H,33,34)/b20-8+/t19-,21-,22+,23+,27-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPCBVRKVVOSDM-KCHVJCDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(CO)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\CO)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the potential applications of 27-Hydroxymangiferonic acid against bacterial infections?
A1: Research suggests that 27-Hydroxymangiferonic acid, a cycloartane-type triterpene acid, demonstrates promising anti-biofilm and anti-quorum sensing properties against a range of bacteria. [] Specifically, it inhibits biofilm formation in Staphylococcus aureus, Listeria monocytogenes, Enterococcus faecalis, Escherichia coli, Salmonella typhi, Candida albicans, and Candida tropicalis. [] This compound also inhibits Pseudomonas aeruginosa PA01 swarming motility. [] These findings highlight its potential as a therapeutic agent for infections where biofilm formation and quorum sensing play crucial roles.
Q2: How does 27-Hydroxymangiferonic acid compare to other compounds in terms of antioxidant activity?
A2: While 27-Hydroxymangiferonic acid itself hasn't been extensively studied for its antioxidant potential, a propolis extract from which it was isolated exhibited notable antioxidant activity. [] This extract, rich in 27-Hydroxymangiferonic acid and other cycloartane-type triterpene acids, showed significant radical scavenging activity against DPPH• and ABTS•+ radicals, along with noteworthy performance in CUPRAC and metal chelating assays. []
Q3: Where can I find more information about the structural characterization of 27-Hydroxymangiferonic acid?
A3: Although the provided research excerpts don't delve into the detailed spectroscopic data for 27-Hydroxymangiferonic acid, they mention its isolation from Cameroonian grassland propolis and characterization using 1H NMR and 13C NMR techniques. [] To obtain comprehensive spectroscopic data, it's recommended to consult scientific databases or explore other publications specifically focused on the structural elucidation of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






